molecular formula C15H24N2O2 B4588104 2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide

2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide

Cat. No.: B4588104
M. Wt: 264.36 g/mol
InChI Key: NTLCILPFCQJCGE-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.183778013 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric Modulation of Cannabinoid Receptor 1

  • Research Context : Indole-2-carboxamides, structurally similar to 2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide, have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). These compounds impact binding affinity and cooperativity in CB1 modulation.
  • Key Findings : Studies identified potent CB1 allosteric modulators, revealing critical structural requirements for effective modulation, including chain length, electron withdrawing groups, and amino substituents (Khurana et al., 2014).

Biobased Polyamides

  • Research Context : 2,5-Furandicarboxylic acid (FDCA)-based semi-aromatic polyamides, akin to the core structure of the compound , have been explored as biobased alternatives to petroleum-based materials.
  • Key Findings : These polyamides, produced via enzymatic catalysis, demonstrate high molecular weights and potential as engineering thermoplastics. Their thermal properties have been extensively studied (Jiang et al., 2016).

Anti-Inflammatory Activity

  • Research Context : Similar furamide derivatives have been synthesized and tested for anti-inflammatory properties.
  • Key Findings : Certain novel furamides displayed considerable anti-inflammatory effects, as evaluated in animal models (Matiichuk et al., 2020).

Inhibition of Influenza A Viruses

  • Research Context : Furan-carboxamide derivatives, related to the compound in discussion, have been identified as potent inhibitors of the H5N1 influenza A virus.
  • Key Findings : The anti-influenza activity was influenced significantly by the presence of a 2,5-dimethyl-substituted heterocyclic moiety, highlighting the compound's potential as a novel inhibitor of lethal H5N1 influenza A viruses (Yongshi et al., 2017).

Properties

IUPAC Name

2,5-dimethyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-4-7-17-8-5-13(6-9-17)16-15(18)14-10-11(2)19-12(14)3/h10,13H,4-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLCILPFCQJCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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